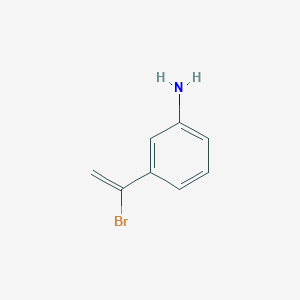
Benzenamine, 3-(1-bromoethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-(1-bromoethenyl)-: is an organic compound with the molecular formula C8H8BrN It is a derivative of benzenamine (aniline) where a bromine atom and an ethenyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(1-bromoethenyl)- typically involves the bromination of aniline derivatives followed by the introduction of the ethenyl group. One common method is the electrophilic aromatic substitution reaction where aniline is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated product is then subjected to a Heck reaction with an appropriate alkene to introduce the ethenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 3-(1-bromoethenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Addition: Electrophiles like bromine or nucleophiles like amines under mild conditions
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Scientific Research Applications
Chemistry: Benzenamine, 3-(1-bromoethenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique reactivity makes it suitable for creating specialized materials with desired properties .
Mechanism of Action
The mechanism of action of Benzenamine, 3-(1-bromoethenyl)- involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions .
Comparison with Similar Compounds
- Benzenamine, 4-(1-bromoethenyl)-
- Benzenamine, 2-(1-bromoethenyl)-
- Benzenamine, 3-(1-chloroethenyl)-
Uniqueness: Benzenamine, 3-(1-bromoethenyl)- is unique due to the position of the bromine and ethenyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
839718-72-8 |
|---|---|
Molecular Formula |
C8H8BrN |
Molecular Weight |
198.06 g/mol |
IUPAC Name |
3-(1-bromoethenyl)aniline |
InChI |
InChI=1S/C8H8BrN/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1,10H2 |
InChI Key |
IEYYHOYZJBJTHN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=CC=C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















